
4-(2-Bromoethoxy)benzenemethanol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethoxy)benzenemethanol-d4 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used as an intermediate in the synthesis of other complex molecules, such as Bazedoxifene-d4, a labeled nonsteroidal selective estrogen receptor modulator (SERM) used as an antiosteoporotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)benzenemethanol-d4 typically involves the bromination of 4-(2-Hydroxyethoxy)benzenemethanol-d4. The reaction conditions often include the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxy)benzenemethanol-d4 can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the benzylic alcohol to a methylene group.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Major Products
Substitution: 4-(2-Azidoethoxy)benzenemethanol-d4
Oxidation: 4-(2-Bromoethoxy)benzaldehyde-d4
Reduction: 4-(2-Ethoxy)benzenemethanol-d4
Scientific Research Applications
4-(2-Bromoethoxy)benzenemethanol-d4 is primarily used in scientific research as an intermediate in the synthesis of labeled compounds. These labeled compounds are crucial in various fields, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of selective estrogen receptor modulators (SERMs) like Bazedoxifene-d4.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)benzenemethanol-d4 is primarily related to its role as an intermediate in the synthesis of other compounds. In the case of Bazedoxifene-d4, it acts as a selective estrogen receptor modulator by binding to estrogen receptors and modulating their activity. This modulation can lead to the inhibition of bone resorption, making it useful in the treatment of osteoporosis.
Comparison with Similar Compounds
4-(2-Bromoethoxy)benzenemethanol-d4 can be compared to other similar compounds such as:
4-(2-Chloroethoxy)benzenemethanol-d4: Similar structure but with a chlorine atom instead of bromine.
4-(2-Iodoethoxy)benzenemethanol-d4: Similar structure but with an iodine atom instead of bromine.
4-(2-Fluoroethoxy)benzenemethanol-d4: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the deuterium labeling makes it valuable in research applications where tracking the compound’s metabolic fate is essential.
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
[4-(2-bromo-1,1,2,2-tetradeuterioethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2/i5D2,6D2 |
InChI Key |
GAAPTDXMUPBCQD-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)OC1=CC=C(C=C1)CO |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


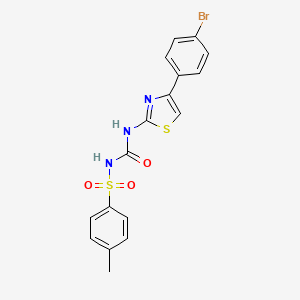
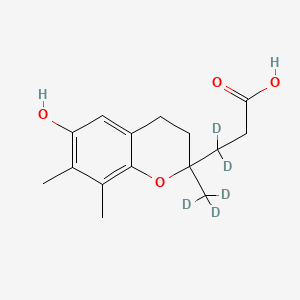
![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
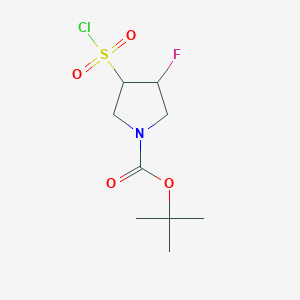

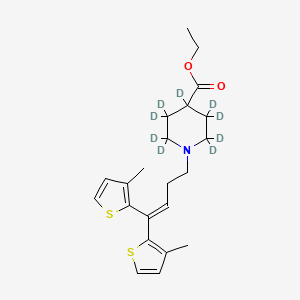
![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)

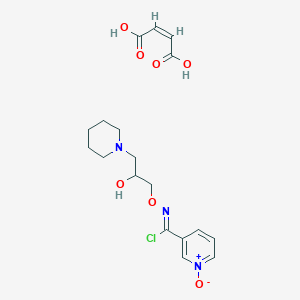
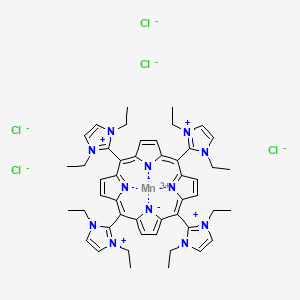
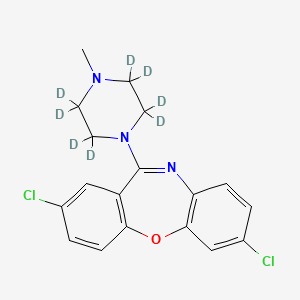
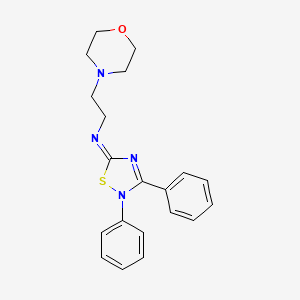
![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)
